molecular formula C21H21FN4O2S B2617773 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021070-54-1

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No.: B2617773
CAS No.: 1021070-54-1
M. Wt: 412.48
InChI Key: FJKDIIJUJZWOLG-UHFFFAOYSA-N
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Description

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a pyridazine derivative featuring a piperazine ring substituted with a (4-fluoro-3-methylphenyl)sulfonyl group at position 4 and a phenyl group at position 6 of the pyridazine core. The sulfonyl-piperazine moiety enhances electronic and steric properties, while the phenyl substituent at position 6 may influence target binding and pharmacokinetics .

Properties

IUPAC Name

3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-16-15-18(7-8-19(16)22)29(27,28)26-13-11-25(12-14-26)21-10-9-20(23-24-21)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKDIIJUJZWOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound exhibiting distinct structural features that potentially influence its biological activity. This compound integrates a pyridazine core, a piperazine ring, and a sulfonamide moiety, which may enhance its pharmacological profile. The presence of fluorine and methyl groups on the aromatic ring is particularly noteworthy as these modifications can significantly impact biological interactions and efficacy.

Structural Characteristics

The structural formula of this compound can be summarized as follows:

Component Description
Pyridazine Core Central structure providing potential for various substitutions.
Piperazine Ring Enhances solubility and biological activity through modulation of receptor interactions.
Sulfonamide Moiety Known for its antibacterial properties and ability to act as a pharmacophore.
Fluorine Substitution Increases lipophilicity and may improve binding affinity to biological targets.

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. Here are some highlighted findings:

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Table 1: Comparison of Biological Activities of Related Compounds

Compound Activity Mechanism Reference
4-FluorobenzenesulfonamideAntimicrobialInhibition of folate synthesis
1-(4-Fluorophenyl)piperazineCNS activitySerotonin receptor modulation
6-MethylpyridazineAnticancerInduction of apoptosis in cancer cells

Synthesis and Interaction Studies

The synthesis of this compound can be achieved through various methods, typically involving the reaction between piperazine derivatives and sulfonamide precursors under controlled conditions. Understanding the interaction profile with biological targets is crucial for elucidating its mechanism of action.

Synthetic Route Overview:

The synthesis generally involves:

  • Reaction of piperazine with sulfonamide derivatives.
  • Subsequent cyclization to form the pyridazine core.
  • Purification through recrystallization or chromatography.

Scientific Research Applications

Research indicates that 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine exhibits significant biological activities, particularly in the realm of antidepressant effects . Studies have shown that this compound may function similarly to selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the synaptic cleft, which is crucial for mood regulation.

Antidepressant Effects

A notable study by Varga et al. (2009) demonstrated that this compound significantly reduced depressive symptoms in animal models, suggesting its potential as an antidepressant agent. The proposed mechanism involves the inhibition of serotonin reuptake, aligning its action with established SSRIs like fluoxetine.

Research Applications

  • Medicinal Chemistry : The compound is being investigated for its potential use in treating depression and other mood disorders due to its serotonergic activity.
  • Cancer Research : Similar compounds have shown promise in anticancer activities, suggesting that further research could explore this avenue for this compound.
  • Neuroscience : Its interaction with central nervous system targets positions it as a candidate for studying neuropharmacology.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antidepressant Studies : Animal models have been used to demonstrate the efficacy of this compound in reducing depressive behaviors.
  • Chemical Interaction Studies : Preliminary research has focused on how this compound interacts with various biological targets, providing insights into its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Structural Modifications and Substituent Analysis

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Piperazine Sulfonyl Substituent Pyridazine Substituent (Position 6) Reported Activity/Notes
Target: 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine 4-Fluoro-3-methylphenyl Phenyl Structural focus on sulfonyl and aryl groups
3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 2,4-Difluorophenyl 3-Methylpyrazole Not explicitly reported
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives 2-Fluorophenyl Pyridazinone (hydroxyl at position 3) Synthetic intermediates for hydrazide derivatives
6-Phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives Varied (e.g., methyl, aryl) Propyl-piperazine-linked groups Anticancer activity (preliminary evaluation)

Key Structural and Functional Insights

  • Piperazine Sulfonyl Group :

    • The target compound’s 4-fluoro-3-methylphenyl group introduces steric bulk and moderate electron-withdrawing effects compared to 2,4-difluorophenyl in . This may alter piperazine basicity and receptor-binding interactions.
    • In , a simpler 2-fluorophenyl substituent was used, emphasizing synthetic accessibility over tailored electronic effects.
  • Pyridazine Core Modifications: The phenyl group at position 6 in the target compound contrasts with the 3-methylpyrazole in .

Pharmacological and Physicochemical Implications

  • However, the phenyl group at position 6 might reduce solubility compared to more polar substituents like pyrazole .
  • Synthetic Pathways :
    • The synthesis of the target compound likely follows routes similar to , where halogen displacement on dichloropyridazine and subsequent sulfonylation are key steps. Modifications in sulfonyl group installation (e.g., using 4-fluoro-3-methylbenzenesulfonyl chloride) would require optimized reaction conditions .

Q & A

Q. What are the key challenges in synthesizing 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine, and how can they be methodologically addressed?

Synthesis involves multi-step reactions, including sulfonylation of the piperazine ring, coupling with pyridazine, and functional group modifications. Key challenges include controlling regioselectivity during sulfonylation and minimizing by-products in heterocyclic coupling. Purification via preparative HPLC or column chromatography is critical, with reaction monitoring by TLC or LC-MS. Optimizing solvent polarity (e.g., DMF for sulfonylation) and temperature (40–60°C for coupling) improves yields .

Q. How can researchers characterize the molecular structure of this compound to confirm synthetic fidelity?

Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify connectivity. X-ray crystallography (if crystalline) provides definitive confirmation of the sulfonyl-piperazine-pyridazine scaffold. Computational validation via density functional theory (DFT) can predict spectroscopic profiles and compare them with experimental data .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Screen against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative strains. Ensure dose-response curves (1–100 µM) and include positive controls (e.g., ciprofloxacin for antibacterial assays). Triplicate experiments with statistical analysis (ANOVA) are mandatory .

Q. How can solubility and bioavailability be experimentally assessed for this compound?

Determine aqueous solubility via shake-flask method at pH 7.4. Use Caco-2 cell monolayers for permeability studies (P-gp substrate potential). Pharmacokinetic profiling in rodent models (oral/IP administration) evaluates bioavailability. Computational tools like SwissADME predict logP and GI absorption, guiding experimental design .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Apply quantum mechanical calculations (e.g., DFT for transition states) to model sulfonylation kinetics. Molecular docking (AutoDock Vina) against protein databases (PDB) identifies putative binding sites. Machine learning (e.g., AlphaFold2-predicted structures) refines binding affinity estimates. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .

Q. How can contradictory data in bioactivity assays be systematically resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analysis of dose-response relationships and Hill slopes clarifies potency vs. efficacy. Cross-validate with gene knockout models (CRISPR/Cas9) to confirm target specificity .

Q. What experimental designs optimize SAR studies for pyridazine derivatives?

Employ factorial design (e.g., 2k^k designs) to vary substituents on the phenyl and piperazine groups. Test substituent effects on logD, hydrogen bonding (TPSA), and steric bulk. Use Free-Wilson analysis or Hansch equations to quantify contributions of specific groups to activity. Prioritize analogs with >50% improved potency in primary screens .

Q. How can metabolic stability and toxicity be evaluated in preclinical studies?

Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation. LC-MS/MS identifies major metabolites. Ames test (TA98/TA100 strains) screens for mutagenicity. In silico toxicity predictors (e.g., ProTox-II) flag structural alerts (e.g., sulfonamide-related hypersensitivity). Cross-reference with Tox21 database .

Methodological Resources

  • Synthesis Optimization : Refer to reaction engineering principles in Polish Journal of Chemical Technology for DoE (Design of Experiments) frameworks .
  • Computational Modeling : ICReDD’s integrated computational-experimental workflows () .
  • Structural Validation : Acta Crystallographica protocols for X-ray data collection/refinement .

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